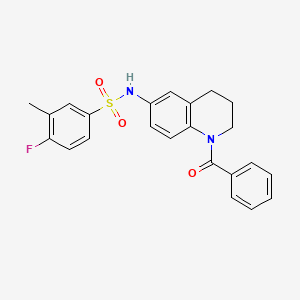
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.12569187 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H24N2O5S, characterized by a tetrahydroquinoline moiety linked to a sulfonamide group. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound operates through several mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in inflammatory pathways.
- Protein Interaction : It binds to various proteins, modulating their activity and influencing cellular responses.
- Receptor Targeting : The sulfonamide group enhances its affinity for certain receptors, potentially leading to therapeutic effects in conditions like inflammation and pain.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines and mediators in cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Analgesic Effects
The compound has also been evaluated for its analgesic properties. Animal models have shown that it can reduce pain responses comparable to established analgesics. This activity is attributed to its dual role as an anti-inflammatory agent and a direct pain modulator.
Study 1: In Vivo Efficacy
In a recent study involving mice with induced inflammation, the administration of this compound resulted in a significant decrease in swelling and pain scores compared to control groups. The results indicated a dose-dependent response with optimal efficacy at moderate doses.
| Dose (mg/kg) | Swelling Reduction (%) | Pain Score Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 45 |
| 50 | 70 | 60 |
Study 2: Mechanistic Insights
A mechanistic study explored the compound's interaction with cyclooxygenase (COX) enzymes. The results showed that it acts as a selective COX inhibitor, which is crucial for its anti-inflammatory effects. The inhibition of COX enzymes leads to decreased production of prostaglandins, mediators of inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(1-benzoyl-1,2,3,4-tetrahydroquinoline) | Tetrahydroquinoline derivative | Moderate anti-inflammatory |
| Sulfanilamide | Sulfonamide | Established antimicrobial properties |
| N-(4-fluorobenzoyl)-tetrahydroquinoline derivatives | Tetrahydroquinoline derivative | Enhanced analgesic effects |
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-14-20(10-11-21(16)24)30(28,29)25-19-9-12-22-18(15-19)8-5-13-26(22)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSXHVZDYLWXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














